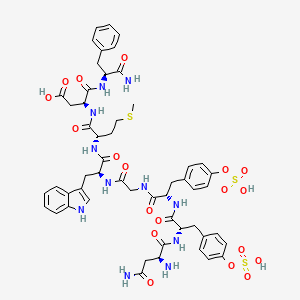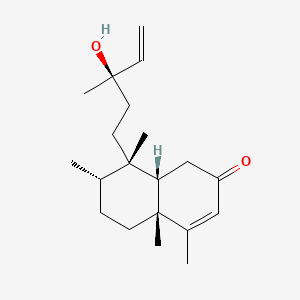
Pinuseldarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pinuseldarone is typically extracted from the methanol extract of Pinus eldarica needles . The extraction process involves the use of high-performance liquid chromatography (HPLC) for purification . The structure of this compound is elucidated using spectroscopic methods, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) . The absolute configuration is established through nuclear Overhauser effect spectroscopy (NOESY) analysis and computational methods, including electronic circular dichroism (ECD) calculations .
Chemical Reactions Analysis
Pinuseldarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pinuseldarone has several scientific research applications:
Mechanism of Action
Pinuseldarone exerts its effects by enhancing the pharmacological stimulation of brown adipocytes . This is achieved by sensitizing brown adipocytes to beta-3 adrenergic receptor signaling . The compound does not affect the differentiation of brown adipocytes but enhances their response to pharmacological stimuli .
Comparison with Similar Compounds
Pinuseldarone is compared with other clerodane-type diterpenes and labdane-type diterpenes isolated from Pinus eldarica needles . Similar compounds include:
Eldaricoxide A: A norlabdane-type diterpene with a peroxide moiety.
5,4’-Dihydroxy-3,7,8-trimethoxy-6-C-methylflavone: A known flavonoid.
This compound is unique due to its specific structure and its ability to regulate brown adipogenesis and thermogenesis .
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4aR,7S,8S,8aS)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18-,19-,20-/m0/s1 |
InChI Key |
KARUSPOBGJZEMI-IQOMPXODSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


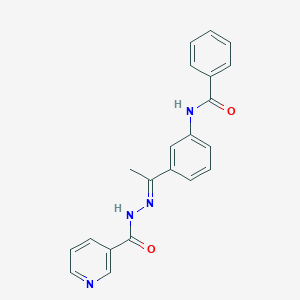

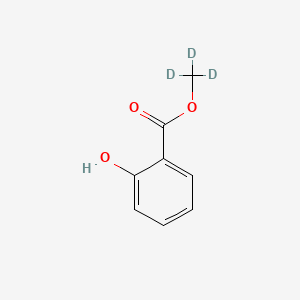

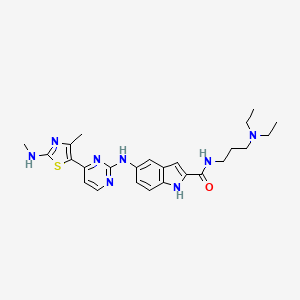
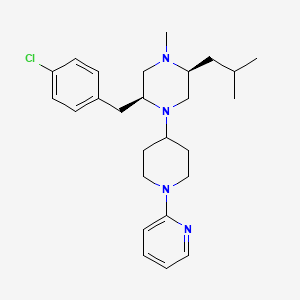


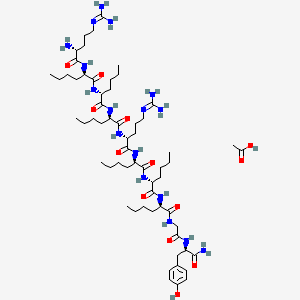
![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
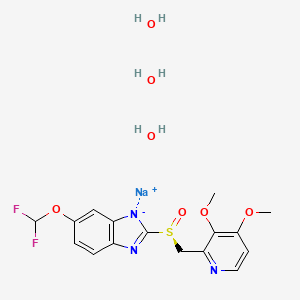
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
